molecular formula C14H12ClNO3 B2448119 Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 320419-76-9

Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2448119
CAS No.: 320419-76-9
M. Wt: 277.7
InChI Key: IZHFERJLAPWMML-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C14H12ClNO3 and its molecular weight is 277.7. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Formation

Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate's chemical interactions have been explored in various contexts. For instance, the role of lipid oxidation and Maillard reaction in the formation and fate of processing-related food toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) has been studied extensively. It's noted that lipids can contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde, analogously to carbohydrates, impacting the creation of compounds like PhIP (Zamora & Hidalgo, 2015).

Synthesis and Properties

The synthesis and properties of various related compounds have been a subject of study. For example, the chemical modification of xylan to produce biopolymer ethers and esters with specific properties depending on the functional groups, the degree of substitution, and the substitution pattern has been detailed. The influence of conditions of activation on product structure and properties, and the potential for these xylan esters to form spherical nanoparticles for drug delivery applications, have been discussed (Petzold-Welcke et al., 2014).

Biological Activity and Potential Applications

The biological activity of related compounds has been a topic of interest. For example, a review on the design, synthesis, and biological activity exploration of enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and its derivatives shows a direct relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers. This illustrates the importance of the stereochemistry in determining the pharmacological profile of these compounds (Veinberg et al., 2015).

Environmental and Safety Considerations

The environmental and safety considerations of related compounds have also been examined. For instance, 2-methylpropene (MP) or isobutene, a gaseous chemical used in the synthetic rubber industry, has been studied for its metabolic fate and toxicity in laboratory animals and humans. It's important to understand the balance between the formation and detoxification of its primary reactive metabolite, 2-methyl-1,2-epoxypropane (MEP), to determine the potential toxicity of MP (Cornet & Rogiers, 1997).

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-14(18)11-6-4-8-16(13(11)17)9-10-5-2-3-7-12(10)15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHFERJLAPWMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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